Cas no 108-38-3 (m-Xylene)

The environmental pollution behavior of m-xylene is mainly reflected in drinking water and atmosphere,Residue and accumulation are not serious,Biodegradable and chemically degradable in the environment,But the speed of this process is much lower than that of the volatilization process,Xylene volatilized into the atmosphere may also be photolyzed.

m-Xylene structure
m-Xylene structure
m-Xylene
108-38-3
C8H10
106.16
MFCD00008536
35491
7929

m-Xylene Properties

Names and Identifiers

    • m-Xylene
    • 1,3-Dimethylbenzene
    • meta-xylene
    • 1,3-dimethyl-benzen
    • 3-methyltoluene
    • 3-xylene
    • Benzene,1,3-dimethyl-
    • m-Dimethylbenzene
    • m-Xylene solution
    • m-Xyleneneat
    • 1,3-dimethyl-benzene
    • 1,3-xylene
    • Metaxylene
    • m-Xylol
    • srp] m-methyltoluene
    • ai3-08916
    • 2,4-Xylene
    • META XYLEN
    • m-XYLENE pure
    • m-xylene
    • M-XYLENE
    • m-Xylene 99%, SuperDry, Water≤50 ppm (by K.F.)
    • m-Xylene 99%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
    • Xylenes
    • +Expand
    • MFCD00008536
    • IVSZLXZYQVIEFR-UHFFFAOYSA-N
    • 1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3
    • CC1=CC(=CC=C1)C
    • 605441

Computed Properties

  • 106.07800
  • 0
  • 0
  • 0
  • 106.078
  • 8
  • 58.4
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0A^2

Experimental Properties

  • 2.30340
  • 0.00000
  • 10081
  • n20/D 1.497(lit.)
  • Miscible with organic solvents. Immiscible with water.
  • 138-139 °C(lit.)
  • −48 °C (lit.)
  • 16 mmHg ( 37.7 °C)
  • Fahrenheit: 77 ° f < br / > Celsius: 25 ° C < br / >
  • Miscible with many organic solvents, including alcohol and ether
  • 5000 μg/mL in methanol
  • Colorless transparent liquid with toluene like odor. [1]
  • Insoluble in water, miscible in ethanol, ether, chloroform and other most organic solvents. [15]
  • Sensitive to light
  • 0.868 g/mL at 25 °C(lit.)
  • 8.56 eV

m-Xylene Security Information

  • GHS06 GHS06 GHS08 GHS08
  • ZE2275000
  • 1
  • 3
  • S25-S45-S36/37-S16-S7
  • II
  • II
  • R10; R20/21; R36/38
  • 3
  • Xn Xn
  • UN 1307 3/PG 3
  • H301,H311,H331,H370
  • P260,P280,P301+P310,P311
  • dangerous
  • 2-8°C
  • III
  • 10-20/21-38
  • Danger
  • Yes
  • LD50 orally in rats: 7.71 ml/kg (Smyth)
  • 1.1-7%(V)
  • 3

m-Xylene Customs Data

  • 2902420000
  • China Customs Code:

    2902420000

    Overview:

    2902420000 M-xylene.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:2.0%.general tariff:20.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902420000 m-xylene.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:2.0%.General tariff:20.0%

m-Xylene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Reference
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Synthetic Circuit 2

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Synthetic Circuit 3

Reaction Conditions
1.1 550 °C
Reference
Xylene isomers distribution in propane aromatization over ZRP zeolites
Zhang, Zhiping; Zhang, Jiushun; Gao, Yongcan, Shiyou Huagong, 2005, 34(9), 835-839

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum ,  Nickel ,  Sulfide Solvents: Hexadecane ;  5 h, 35 bar, 25 °C
Reference
Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin
Abdus Salam, Muhammad; Wayne Cheah, You; Hoang Ho, Phuoc; Bernin, Diana; Achour, Abdenour; et al, Chemical Engineering Journal (Amsterdam, 2022, 442,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 15 min, 550 °C
Reference
An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons
Genuino, Homer C.; Muizebelt, Inouk; Heeres, Andre; Schenk, Niels J.; Winkelman, Jos G. M.; et al, Green Chemistry, 2019, 21(14), 3802-3806

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Zinc ;  6 h, 1 bar, 420 °C
Reference
Renewable p-Xylene Production by Catalytic Conversion of Crude Bioglycerol (GTA-pX Process)
Singh, Vijendra ; Arumugam, Selvamani ; Kumar, Mahesh; Tathod, Anup Prakash; Viswanadham, Nagabhatla, Industrial & Engineering Chemistry Research, 2023, 62(4), 1788-1796

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Water ;  30 min, 280 °C
Reference
Decomposition behavior and decomposition products of epoxy resin cured with MeHHPA in near-critical water
Gong, Xianyun; et al, Journal of Wuhan University of Technology, 2013, 28(4), 781-786

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Zinc chloride Solvents: Water ;  5 h, 70 °C
Reference
Strong Organic Acids as Efficient Catalysts for the Chloromethylation of m-Xylene: The Synthesis of 1,3-bis(Chloromethyl)-4,6-dimethylbenzene
Kishida, Tohru; et al, Industrial & Engineering Chemistry Research, 2009, 48(4), 1831-1839

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Tetralin ;  3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Machhi, Dharmesh J.; et al, Journal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020

m-Xylene Raw materials

m-Xylene Preparation Products

m-Xylene Related Literature